molecular formula C12H8F2O2 B15067687 3-(Difluoromethyl)-1-naphthoic acid

3-(Difluoromethyl)-1-naphthoic acid

Cat. No.: B15067687
M. Wt: 222.19 g/mol
InChI Key: VMMMXILLNHJCHU-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-naphthoic acid is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-naphthoic acid typically involves the introduction of a difluoromethyl group into a naphthoic acid framework. One common method involves the use of difluoromethylation reagents, such as ClCF2H, under specific reaction conditions. The process may include steps like halogenation, nucleophilic substitution, and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of catalytic systems and optimized reaction conditions to facilitate the efficient introduction of the difluoromethyl group .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-naphthoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

3-(Difluoromethyl)-1-naphthoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated naphthoic acids and related derivatives. Examples include 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and other difluoromethylated heterocycles .

Uniqueness

3-(Difluoromethyl)-1-naphthoic acid is unique due to its specific structural features and the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other related compounds .

Properties

Molecular Formula

C12H8F2O2

Molecular Weight

222.19 g/mol

IUPAC Name

3-(difluoromethyl)naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H8F2O2/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6,11H,(H,15,16)

InChI Key

VMMMXILLNHJCHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C(F)F

Origin of Product

United States

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